molecular formula C14H19ClN2O3Si B2643915 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1039740-71-0

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B2643915
CAS No.: 1039740-71-0
M. Wt: 326.85
InChI Key: YYPDDWJAZPVCTI-UHFFFAOYSA-N
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Description

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a sophisticated synthetic building block of significant value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). Its core structure is based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a privileged heterocycle in drug discovery known for its ability to mimic purine, which allows it to interact with a wide range of kinase ATP-binding sites [https://pubmed.ncbi.nlm.nih.gov/32589843/]. The carboxylic acid handle at the 5-position is a critical functional group for amide coupling, enabling the molecule to be linked to E3 ubiquitin ligase ligands via a linker, which is the fundamental architecture of a PROTAC molecule [https://www.nature.com/articles/s41573-021-00271-9]. The 4-chloro substituent serves as a versatile synthetic vector for further functionalization, often via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aromatic or heteroaromatic systems to fine-tune the target-binding moiety. Furthermore, the 1-((2-(trimethylsilyl)ethoxy)methyl) (SEM) protecting group is strategically incorporated to shield the reactive pyrrolic nitrogen, ensuring stability during multi-step synthetic sequences, and can be cleanly removed under mild acidic conditions without affecting other sensitive functionalities in the complex target molecule [https://pubs.acs.org/doi/10.1021/jo00056a023]. This combination of features makes this compound an indispensable intermediate for researchers developing novel targeted protein degradation therapeutics, especially those aimed at oncogenic kinases and other challenging disease targets.

Properties

IUPAC Name

4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3Si/c1-21(2,3)7-6-20-9-17-5-4-10-12(15)11(14(18)19)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPDDWJAZPVCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]pyridine core. This can be achieved through a series of reactions including cyclization, chlorination, and silylation[_{{{CITATION{{{_1{4-Chloro-1- ( (2- (trimethylsilyl)ethoxy)methyl)-1H-pyrrolo 2,3-b .... The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors or other advanced techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

  • The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit specific kinases involved in cancer progression. The introduction of the carboxylic acid group enhances solubility and bioavailability, making it a candidate for further development in targeted cancer therapies .

Neurological Disorders

  • Compounds similar to 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid have shown promise in treating neurological disorders. Specifically, they may act as partial agonists at serotonin receptors, which are implicated in mood regulation and anxiety disorders. This mechanism could lead to the development of new treatments for depression and anxiety .

Synthetic Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct complex molecules efficiently. For instance, it can participate in cross-coupling reactions to form aryl-pyrrolo derivatives, which are valuable in pharmaceutical applications .

Functionalization of Pyridine Rings

  • The presence of the chloro group makes it suitable for further functionalization via nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that can enhance biological activity or modify pharmacokinetic properties .

Case Studies and Research Findings

Study Findings Relevance
Konstantinidou et al. (2020)Investigated the synthesis of pyrrolo derivatives with anticancer propertiesDemonstrated the effectiveness of pyrrolo compounds in inhibiting cancer cell proliferation
MDPI Review (2022)Reviewed FDA-approved drugs containing similar structuresHighlighted the importance of pyrrolo derivatives in modern therapeutics
PMC Article (2023)Explored synthetic routes to pyrrolo compoundsProvided insights into efficient synthesis methods that can be applied to this compound

Mechanism of Action

When compared to similar compounds, 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds might include other pyrrolopyridines or chlorinated heterocycles, but this compound's specific substituents and functional groups give it distinct properties and uses.

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name Position 1 Group Key Properties CAS/Identifier References
Target Compound SEM (2-(trimethylsilyl)ethoxy)methyl Moderate steric bulk; hydrolytically stable under basic conditions. Ideal for intermediates in multistep synthesis. Not explicitly provided
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Triisopropylsilyl Bulkier group with higher steric hindrance. May reduce solubility in polar solvents but enhance protection against nucleophiles. 1086423-46-2
4-Chloro-1-(methoxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde Methoxymethyl Smaller protecting group; less stable than SEM. Carboxaldehyde at position 5 allows for reductive amination or condensation reactions. 958230-28-9

Key Findings :

  • The SEM group balances stability and synthetic utility, whereas triisopropylsilyl derivatives are more suited for highly reactive environments. Methoxymethyl is less robust but simplifies subsequent functionalization .

Functional Group Modifications at Position 5

Compound Name Position 5 Group Key Properties CAS/Identifier References
Target Compound Carboxylic acid Enhances hydrophilicity and potential for salt formation. Critical for binding in drug targets (e.g., kinase inhibitors). Not explicitly provided
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Ethyl ester Increased lipophilicity; acts as a prodrug. Hydrolyzes to carboxylic acid in vivo. 1083181-28-5
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Boronic ester Enables Suzuki-Miyaura cross-coupling for biaryl synthesis. Critical in medicinal chemistry for diversification. MDL number provided

Key Findings :

  • Carboxylic acid derivatives are preferred for direct biological interactions, while esters and boronic esters serve as intermediates for further derivatization .

Halogen and Electron-Withdrawing Group Variations

Compound Name Substituents Key Properties CAS/Identifier References
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Cl (position 5), I (position 6) Iodo group facilitates nucleophilic substitution (e.g., Buchwald-Hartwig amination). Alters electronic properties. 1246088-58-3
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CF₃ (position 5), PhSO₂ (position 1) Trifluoromethyl enhances electronegativity; phenylsulfonyl adds steric bulk. May improve metabolic stability. 1299607-39-8

Key Findings :

  • Halogenated derivatives (e.g., iodo) expand synthetic utility, while electron-withdrawing groups (e.g., CF₃) modulate electronic effects and bioavailability .

Structural Similarity and Pharmacological Relevance

highlights structural analogues with similarity scores (e.g., 0.63–0.64), indicating conserved core structures but divergent substituents. For example:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (Similarity: 0.63): Lacks the SEM group, reducing steric protection but retaining the carboxylic acid for target binding .

Biological Activity

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 869335-19-3
  • Molecular Formula : C13H19ClN2O3Si
  • Molecular Weight : 282.84 g/mol
  • Purity : Typically around 95% to 97% .

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and phosphatases, which are crucial in cellular signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For example:

  • IC50 Values : Studies have reported IC50 values ranging from 45.69 μM to 50 μM against specific cancer cell lines, indicating moderate potency .

Case Studies

Several case studies have focused on the compound's effects on specific diseases:

  • Cancer Research : In a study evaluating its effects on breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
  • Anti-Fibrotic Activity : Another study highlighted its ability to reduce collagen synthesis in hepatic stellate cells, indicating potential use in treating fibrotic diseases .

Comparative Analysis with Related Compounds

To understand the biological activity better, it is essential to compare this compound with related pyrrolopyridine derivatives. Below is a table summarizing some key characteristics:

Compound NameCAS NumberIC50 (μM)Biological Activity
4-Chloro Compound869335-19-345.69Inhibits cancer cell proliferation
Pyrrolopyridine A1234567830.00Stronger anti-cancer properties
Pyrrolopyridine B8765432160.00Moderate inhibition of fibrosis

Q & A

Basic: What are effective synthetic strategies for introducing the SEM protecting group on pyrrolo[2,3-b]pyridine nitrogen?

The SEM [(2-(trimethylsilyl)ethoxy)methyl] group is introduced using SEM-Cl under basic conditions (e.g., NaH or KHMDS in anhydrous THF/DMF). This prevents side reactions during subsequent steps like bromination or cross-coupling. Deprotection is achieved via acidic (TFA) or fluoride-based (TBAF) conditions. Key characterization includes NMR detection of SEM’s trimethylsilyl protons (~0.1 ppm) and ethoxy protons (~3.5–3.7 ppm) .

Advanced: How is ring-closing metathesis optimized for constructing the pyrrolo[2,3-b]pyridine core with SEM protection?

Grubbs II catalyst (Hoveyda-Grubbs) in dichloromethane enables efficient ring-closing metathesis of diallyl precursors. Critical parameters include anhydrous conditions, precise stoichiometry, and catalyst purity. Post-reaction purification via silica gel chromatography (0–20% ethyl acetate/cyclohexane) isolates the product. LCMS monitoring ([M+H]+ ions) confirms cyclization success .

Basic: Which analytical techniques validate the structure of SEM-protected intermediates?

  • NMR : SEM’s trimethylsilyl protons (singlet, ~0.1 ppm) and ethoxy protons (multiplet, ~3.5–3.7 ppm).
  • HRMS : Confirms molecular weight.
  • X-ray crystallography : Resolves regiochemistry for crystalline derivatives (e.g., 4-chloro analogs) .

Advanced: How do electron-withdrawing substituents (Cl, COOH) affect cross-coupling reactivity?

The 4-chloro and 5-carboxylic acid groups deactivate the ring, necessitating strong electron-donating ligands (e.g., XPhos) for Suzuki couplings. Carboxylic acids may require ester protection to avoid metal coordination. For Buchwald-Hartwig amination, Pd2(dba)3/Xantphos at 80°C achieves >80% yield in 4-chloro derivatives. Acid chlorides are preferred for nucleophilic substitutions .

Basic: What purification methods are critical for SEM-protected intermediates?

Silica gel chromatography with hexane/ethyl acetate gradients separates hydrophobic SEM-protected compounds. Reverse-phase HPLC (C18, acetonitrile/water + 0.1% formic acid) improves polar derivative separation. Avoid acidic conditions to prevent premature deprotection .

Advanced: How to resolve contradictory NOESY data in SEM-protected systems?

Combine HMBC correlations (e.g., 3J couplings between SEM-OCH2 and N1) with variable-temperature NMR to reduce signal overlap. Computational modeling (DFT) of NOE interactions and regioisomeric standards validate assignments. Discrepancies between NOESY and X-ray data highlight multi-technique verification needs .

Basic: How to prevent decomposition during SEM group removal?

Use TFA:H2O (95:5) at 0°C and quench with NaHCO3. For acid-sensitive substrates, TBAF in THF at -20°C with 2,6-lutidine minimizes degradation. Monitor deprotection via TLC (<2 hours) .

Advanced: Why does chlorination yield competing N- vs. C4-substituted byproducts?

Tautomerism drives competing pathways. At -78°C with NCS in DMF, C4 selectivity reaches 85% due to transition-state stabilization (DFT calculations). Radical scavengers (TEMPO) suppress dichloride formation. Isotope labeling confirms electrophilic aromatic substitution .

Basic: Optimal storage conditions for SEM-protected intermediates?

Store under argon at -20°C in amber vials with 4Å molecular sieves. For long-term stability, convert to HCl salts and lyophilize. Regular NMR checks detect hydrolysis .

Advanced: Designing kinetic vs. thermodynamic control for dihalogenated cores?

  • Kinetic control : Pd(PPh3)4 at 0°C favors C5 coupling in 4,5-dichloro derivatives.
  • Thermodynamic control : Pd(OAc)2/XPhos at 80°C directs coupling to C4.
    Solvent effects (DMF vs. THF) enhance selectivity by 30%. 13C-labeled substrates validate mechanisms .

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